6-Bromo-2-chloro-8-methylquinolin-5-amine
Description
Evolution of Quinoline (B57606) Chemistry and its Synthetic Significance
Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. bldpharm.com First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its chemistry has evolved from basic extraction to a wide array of sophisticated synthetic methodologies. chemicalbook.com The historical significance of quinoline is deeply intertwined with the development of pharmaceuticals, most notably antimalarial drugs like quinine. chemicalbook.com
The synthetic significance of quinoline derivatives is vast, spanning pharmaceuticals, agrochemicals, and materials science. In medicinal chemistry, the quinoline scaffold is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets. This has led to the development of numerous drugs, including antibacterial agents like ciprofloxacin (B1669076) and anticancer therapies such as topotecan. The continuous exploration of new synthetic routes, such as metal-catalyzed cross-coupling reactions and C-H bond functionalization, has expanded the accessibility and diversity of substituted quinolines, making them indispensable tools in modern organic synthesis.
Structural Features and Unique Reactivity of Substituted Quinolines
The reactivity of the quinoline ring is a product of the fusion of an electron-rich benzene ring and an electron-deficient pyridine ring. This electronic arrangement dictates the regioselectivity of chemical reactions. Electrophilic substitution reactions, such as nitration and sulfonation, predominantly occur on the benzene ring, typically at positions 5 and 8. Conversely, the pyridine ring is susceptible to nucleophilic attack, with substitutions commonly occurring at positions 2 and 4.
The introduction of various functional groups onto the quinoline core significantly influences its electronic properties and reactivity. For instance, electron-withdrawing groups can further deactivate the pyridine ring towards electrophilic attack while activating it for nucleophilic substitution. Conversely, electron-donating groups can have the opposite effect. This tunable reactivity allows chemists to selectively modify the quinoline scaffold to achieve desired molecular architectures and properties. The ability to precisely install multiple, different functional groups is a hallmark of advanced quinoline chemistry.
Positioning of 6-Bromo-2-chloro-8-methylquinolin-5-amine within Advanced Heterocyclic Research
The compound this compound represents a highly functionalized quinoline derivative. While specific research findings on this particular molecule are not extensively available in public literature, its structure suggests a role as a versatile intermediate in synthetic and medicinal chemistry research. An analysis of its constituent parts provides insight into its potential applications.
The quinoline core itself is a well-established pharmacophore. The substituents on the ring further modulate its properties:
2-Chloro group: The chlorine atom at the 2-position is a key reactive site for nucleophilic substitution, allowing for the introduction of a wide variety of other functional groups. This is a common strategy for building molecular complexity.
5-Amino group: The primary amine at the 5-position is a versatile functional handle. It can be acylated, alkylated, or used in coupling reactions to attach other molecular fragments. Its presence also influences the electronic nature of the benzene portion of the ring system.
6-Bromo group: The bromine atom is another site for modification, typically through metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. This allows for the formation of carbon-carbon or carbon-nitrogen bonds, further extending the molecular framework.
8-Methyl group: The methyl group at the 8-position can influence the steric environment around the adjacent nitrogen atom and C-7 position. C-H activation of such methyl groups is also a modern strategy for further functionalization.
The combination of these four distinct functional groups on a single quinoline scaffold makes this compound a valuable building block. Each site offers a potential handle for selective chemical modification, enabling the synthesis of a library of complex derivatives for screening in drug discovery or for the development of advanced materials. Its structure is indicative of a compound designed for combinatorial chemistry or as a key intermediate in a multi-step synthesis of a complex target molecule.
Data Tables
Table 1: General Properties of Quinoline
| Property | Value |
| Chemical Formula | C₉H₇N |
| Molar Mass | 129.16 g/mol |
| Appearance | Colorless to yellow liquid |
| Odor | Strong, characteristic |
| Boiling Point | 237 °C |
| Ring System | Benzene ring fused to a pyridine ring |
Table 2: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₀H₈BrClN₂ |
| Molecular Weight | 271.54 g/mol |
| CAS Number | 858467-33-1 |
| Structure | Quinoline core with bromo, chloro, methyl, and amino substituents |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-chloro-8-methylquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c1-5-4-7(11)9(13)6-2-3-8(12)14-10(5)6/h2-4H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESCCEPXQQOHNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1N=C(C=C2)Cl)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 2 Chloro 8 Methylquinolin 5 Amine
Direct Synthesis Approaches
Direct synthesis, or de novo synthesis, involves the construction of the quinoline (B57606) ring system from acyclic precursors. These methods are powerful as they allow for the introduction of various substituents onto the core structure by choosing appropriately functionalized starting materials.
De Novo Annulation Strategies
The Friedländer synthesis, first reported in 1882, is a fundamental reaction that forms a quinoline through the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde with at least one α-hydrogen). researchgate.netjk-sci.comwikipedia.org The reaction can be catalyzed by acids or bases, or in some cases, proceed simply with heating. researchgate.netorganic-chemistry.org For a highly substituted target like 6-Bromo-2-chloro-8-methylquinolin-5-amine, a multi-step approach beginning with a Friedländer annulation is a viable strategy. A plausible pathway would involve the synthesis of an intermediate like 6-bromo-8-methyl-5-nitroquinolin-2-ol, which could then undergo subsequent reduction of the nitro group and chlorination of the 2-hydroxy position (a quinolinone tautomer) using an agent like phosphorus oxychloride (POCl₃).
The key Friedländer condensation for this precursor would involve the reaction of 2-amino-4-bromo-3-nitro-6-methylbenzaldehyde with a ketone containing an α-methylene group.
Traditionally, Friedländer reactions required harsh conditions. However, modern catalyst-free approaches have been developed, often leveraging thermal conditions or environmentally benign solvents. organic-chemistry.org Heating the two reactants, the o-aminoaryl ketone and the α-methylene carbonyl compound, without any solvent or catalyst can be effective for certain substrates. nih.gov A significant advancement in this area is the use of water as a reaction medium. organic-chemistry.orgresearchgate.net Despite the low solubility of some organic reactants, water can promote the reaction at elevated temperatures (e.g., 70-100 °C), offering a green and efficient alternative to traditional organic solvents. organic-chemistry.org
Table 1: Selected Catalyst-Free Friedländer Reaction Conditions
| Reactant 1 | Reactant 2 | Conditions | Solvent | Yield | Reference |
| 2-Aminobenzaldehyde | Dimedone | 70 °C, 3h | Water | 97% | organic-chemistry.org |
| 2-Aminobenzaldehyde | 1,3-Indandione | 70 °C, 3h | Water | 92% | researchgate.net |
| 2-Aminoaryl Ketone | Active Methylene Compound | Heat, Solvent-Free | None | Good to Excellent | nih.gov |
Modified Friedländer Condensations for Substituted Quinolines
Metal-Catalyzed Approaches (e.g., Copper-Promoted)
To improve reaction rates and yields under milder conditions, a wide array of metal catalysts, particularly Lewis acids, have been employed. These catalysts activate the carbonyl groups, facilitating the initial condensation and subsequent cyclodehydration steps. nih.gov Catalysts such as neodymium(III) nitrate (B79036) hexahydrate, silver phosphotungstate, and molecular iodine have proven highly effective. organic-chemistry.org Copper salts, like copper(II) chloride (CuCl₂), have also been used to catalyze modified Friedländer syntheses, for instance, in the reaction of 2-aminobenzyl alcohol with ketones. researchgate.net Such catalysts are often effective in small quantities and can lead to high yields of polysubstituted quinolines. organic-chemistry.org
Table 2: Examples of Metal-Catalyzed Friedländer Annulation
| Catalyst | Reactants | Solvent | Conditions | Outcome | Reference |
| Neodymium(III) Nitrate Hexahydrate | 2-Aminoaryl ketone, Methylene ketone | None (Solvent-free) | 80-85 °C | High yields, Rapid reaction | organic-chemistry.org |
| Copper(II) Chloride (CuCl₂) | 2-Aminobenzyl alcohol, Ketone | Dioxane | 100 °C, O₂ | Synthesis of functionalized quinolines | researchgate.net |
| Iron(III) Triflate | N-aryl glycine (B1666218) derivatives, Olefins | Not specified | Not specified | Synthesis of quinoline-2-carboxylates | acs.org |
| FeCl₂·2H₂O on Rice Husk Ash | 2-Aminoaryl ketone, Methylene ketone | None (Solvent-free) | Not specified | Excellent yields, Reusable catalyst | nih.gov |
Green Chemistry Modifications in Friedländer Reactions
In line with the principles of green chemistry, significant efforts have been made to develop more sustainable Friedländer protocols. These modifications focus on reducing waste, avoiding hazardous solvents, and using recyclable catalysts. rsc.org One successful approach is the use of solid acid catalysts like silica-supported phosphorus pentoxide (P₂O₅/SiO₂) under solvent-free conditions, which provides high yields in short reaction times. ijcce.ac.ir Ion-exchange resins such as Amberlyst-15 and polymer-supported sulfonic acid (PEG-SO₃H) also serve as efficient and reusable heterogeneous catalysts. nih.gov Furthermore, the application of microwave irradiation, often in conjunction with a catalyst or under solvent-free conditions, can dramatically reduce reaction times from hours to minutes. jk-sci.comnih.gov An electrochemically assisted Friedländer reaction has also been developed, using electricity to replace hazardous chemical reagents, thereby offering a highly sustainable alternative. rsc.orgrsc.org
Table 3: Green Chemistry Approaches in Friedländer Synthesis
| Methodology | Catalyst/Medium | Conditions | Advantages | Reference |
| Solid Acid Catalysis | P₂O₅/SiO₂ | 80 °C, Solvent-free | High yields, Short reaction times, Green protocol | ijcce.ac.ir |
| Heterogeneous Catalysis | Amberlyst-15 Resin | Reflux | Reusable catalyst, Good yields | nih.gov |
| Microwave Synthesis | p-Toluenesulfonic acid | Solvent-free, Microwave | Rapid reaction times, High efficiency | organic-chemistry.org |
| Electrochemical Synthesis | Nickel foam electrodes | 80 °C, Aqueous | Reagent-free, High atom economy, Sustainable | rsc.orgrsc.org |
| Aqueous Medium | Water | 60 °C | Recyclable catalyst (PEG-SO₃H), Avoids organic solvents | nih.gov |
Doebner and Doebner-Miller Syntheses with Substituted Anilines
The Doebner-Miller reaction is a modification of the Skraup quinoline synthesis and typically involves the reaction of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, such as a Lewis acid or a Brønsted acid. wikipedia.orgiipseries.org To synthesize a precursor for this compound using this method, one would start with a highly substituted aniline, specifically 4-Bromo-2-methyl-5-nitroaniline . The nitro group serves as a precursor to the 5-amino group, which can be formed in a later step by reduction.
The α,β-unsaturated carbonyl component would need to provide the remaining three carbons of the pyridine (B92270) ring. A direct installation of a 2-chloro substituent is not characteristic of this reaction. A more feasible strategy would be to use an α,β-unsaturated carbonyl compound that leads to a 2-quinolinone (which can be chlorinated later) or a 2-alkylquinoline that can be chemically modified. The reaction mechanism is believed to involve an initial conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation to form the aromatic quinoline ring. wikipedia.orgnih.gov
The Doebner reaction is a related but distinct process where an aniline, an aldehyde, and pyruvic acid react to form quinoline-4-carboxylic acids. iipseries.orgwikipedia.org While a powerful tool, this method is less direct for the target compound, which is unsubstituted at the C4 position, as it would require an additional decarboxylation step. nih.gov
Table 4: Comparison of Doebner and Doebner-Miller Reactions
| Reaction Name | Aniline Reactant | Carbonyl Reactant(s) | Typical Product | Reference |
| Doebner-Miller | Substituted Aniline | α,β-Unsaturated Aldehyde or Ketone | 2- and/or 4-Substituted Quinolines | wikipedia.orgiipseries.orgslideshare.net |
| Doebner | Substituted Aniline | Aldehyde and Pyruvic Acid | 2-Substituted Quinoline-4-carboxylic acids | iipseries.orgwikipedia.orgnih.gov |
Table of Compounds
Skraup-Type Syntheses with Tailored Precursors
The Skraup synthesis represents a foundational method for the preparation of quinolines, traditionally involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.org The process is initiated by the acid-catalyzed dehydration of glycerol to form acrolein. pharmaguideline.com This is followed by a conjugate addition of the aromatic amine to the acrolein, subsequent cyclization through electrophilic attack on the aromatic ring, and a final oxidation step to yield the aromatic quinoline system. iipseries.orgpharmaguideline.com
To synthesize a complex molecule such as this compound, a standard Skraup reaction is insufficient. Instead, a "tailored precursor" approach is required. This strategy would commence with an aniline derivative that already contains the necessary substituents that are difficult to introduce after ring formation. For the target compound, this would ideally involve a highly substituted aniline, such as a derivative of 2-bromo-4-methyl-1,3-diaminobenzene. The classic Skraup synthesis does not typically introduce substituents at the C-2 position; therefore, modifications using precursors like substituted vinyl ketones in place of glycerol could be considered, though this is less common. semanticscholar.orgresearchgate.net More practically, the C-2 chloro group is typically introduced in a post-cyclization step. It is important to note that the reaction conditions for Skraup syntheses are often severe, demanding high temperatures and the use of strong, corrosive acids. researchgate.net
Metal-Mediated Cyclization Pathways (e.g., Tin and Indium Chlorides)
Modern synthetic chemistry offers milder alternatives to the harsh conditions of the Skraup reaction through metal-mediated cyclization. Transition metals and their salts have become invaluable tools for constructing complex heterocyclic frameworks. researchgate.net Tin(II) chloride (SnCl₂), in particular, is recognized for its utility in mediating reductive cyclization reactions. nih.gov This method can facilitate a one-step reductive transformation of an ortho-nitroaryl carbonyl or nitrile compound into a cyclic system. nih.gov A hypothetical pathway to a quinoline core using this methodology would involve the intramolecular cyclization of an appropriately substituted ortho-nitro-cinnamonitrile or chalcone (B49325) derivative, promoted by SnCl₂. This approach is noted for its efficiency and practicality in building polycyclic structures under less aggressive conditions than traditional cyclizations. nih.goveurjchem.com
Regioselective Halogenation of Quinoline Scaffolds
The precise installation of halogen atoms onto the quinoline core is a critical aspect of the synthesis of this compound. Regioselective C-H functionalization is a key challenge in organic synthesis, given the presence of multiple reactive sites on the quinoline ring. mdpi.comnih.gov The development of methods to control the site of halogenation is therefore of significant importance.
C-5 Halogenation of 8-Substituted Quinolines
The functionalization of the C-5 position is a well-documented strategy, often facilitated by the presence of a directing group at the C-8 position. mdpi.com An 8-amino or 8-amido substituent can act as a chelating agent, directing a halogenating reagent to the sterically accessible C-5 position. rsc.orgresearchgate.net
Metal-Free Protocols
To circumvent the use of potentially toxic and expensive heavy metals, various metal-free halogenation protocols have been established. rsc.orgnih.gov These methods provide environmentally friendlier and more economical synthetic routes. A prominent example is the use of trihaloisocyanuric acids (such as TCCA for chlorination and TBCA for bromination) as the halogen source. rsc.orgrsc.org This reaction is notable for its operational simplicity, proceeding at room temperature under an open-air atmosphere and exhibiting high regioselectivity for the C-5 position across a diverse range of 8-substituted quinolines. rsc.orgresearchgate.netnih.gov Another effective metal-free approach involves the use of N-halosuccinimides (NCS, NBS, or NIS) in water, which provides the desired C-5 halogenated products in good yields with short reaction times. rsc.org
| Substrate (8-Substituent) | Halogenating Reagent | Solvent | Yield (%) |
|---|---|---|---|
| N-(quinolin-8-yl)acetamide | TCCA | Acetonitrile | 95 |
| N-(quinolin-8-yl)acetamide | TBCA | Acetonitrile | 96 |
| N-(2-Methylquinolin-8-yl)benzamide | TCCA | Acetonitrile | 97 |
| N-(2-Methylquinolin-8-yl)benzamide | TBCA | Acetonitrile | 98 |
| 1,3-diethyl-1-(quinolin-8-yl)urea | TCCA | Acetonitrile | 98 |
| 1,3-diethyl-1-(quinolin-8-yl)urea | TBCA | Acetonitrile | 99 |
Catalytic Halogenation Methods
Transition metal catalysis offers robust and highly selective methods for C-5 halogenation. Catalysts based on copper and iron are frequently utilized for this transformation. mdpi.comrsc.org Copper(II)-catalyzed systems can employ inexpensive and readily available sodium halides as the halogen source under mild reaction conditions. rsc.org A particularly "green" approach involves iron(III)-catalyzed halogenation, which proceeds efficiently in water at room temperature. mdpi.com The mechanism for these catalytic reactions typically involves the formation of a chelate between the 8-amido directing group and the metal center. This brings the catalyst into close proximity to the C-5 C-H bond, facilitating its activation and subsequent halogenation. mdpi.comresearchgate.net
| Substrate | Catalyst | Halogen Source | Yield (%) |
|---|---|---|---|
| N-(quinolin-8-yl)pivalamide | FeCl₃ | NBS | 92 |
| N-(quinolin-8-yl)pivalamide | FeCl₃ | NCS | 85 |
| N-(quinolin-8-yl)acetamide | Cu(OAc)₂ | NaBr | 85 |
| N-(quinolin-8-yl)acetamide | Cu(OAc)₂ | NaI | 81 |
| N-(quinolin-8-yl)benzamide | Cu(OAc)₂ | NaCl | 76 |
Directed Halogenation at C-2 and C-6 Positions
The synthesis of this compound requires distinct and directed halogenation events at the C-2 and C-6 positions. The electronic properties of the C-2 position, being adjacent to the heterocyclic nitrogen atom, make it uniquely reactive compared to the carbocyclic ring positions. nih.gov
Introduction of the chlorine atom at the C-2 position is commonly achieved by converting a precursor quinolin-2-one into the 2-chloroquinoline. This transformation is typically effected by treatment with chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
The installation of the bromine atom at the C-6 position is generally accomplished via electrophilic aromatic substitution. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the quinoline ring. A common strategy involves performing the bromination on the aniline precursor before the Skraup cyclization. For instance, the synthesis of 6-bromo-8-aminoquinoline often starts from 4-bromo-2-nitroaniline, which is cyclized and then reduced. chemicalbook.com This pre-functionalization strategy ensures the correct placement of the C-6 bromine. The feasibility of synthesizing quinolines with this specific halogen pattern is supported by patent literature describing 6-bromo-2-chloro-quinoline derivatives. google.com
Amination Strategies for Quinoline Cores
Introducing an amino group onto a quinoline ring is a critical transformation. Several methods exist for this purpose, each with its own mechanistic pathway and substrate scope.
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic systems, such as nitroquinolines. nih.govmdpi.comorganic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom with a nucleophile. The process involves the addition of a carbanion, which contains a leaving group on the carbanionic center, to an electrophilic aromatic ring. organic-chemistry.org This is followed by a base-induced β-elimination of the leaving group to afford the substituted product. organic-chemistry.org
The presence of a nitro group is crucial as it strongly activates the aromatic ring for nucleophilic attack. nih.gov The substitution typically occurs at positions ortho or para to the nitro group. nih.govorganic-chemistry.org For instance, the amination of nitroquinoline derivatives via VNS has been studied, demonstrating that a nucleophile can attack the ring, leading to the introduction of an amino group precursor. nih.govnih.gov The reaction proceeds through the formation of a Meisenheimer-type adduct intermediate. nih.govorganic-chemistry.org The regiochemistry of VNS can be influenced by steric factors; bulky nucleophiles may favor less hindered positions. nih.gov It is a significant reaction that can sometimes compete with or be favored over standard nucleophilic aromatic substitution of halogens (SNAr), depending on the substrate and conditions. mdpi.comorganic-chemistry.org
Table 1: Key Features of Vicarious Nucleophilic Substitution (VNS)
| Feature | Description | Reference |
| Mechanism | Addition of a carbanion with a leaving group to an electron-deficient ring, followed by β-elimination. | organic-chemistry.org |
| Activation | Requires a strong electron-withdrawing group, typically a nitro group (NO₂), on the aromatic ring. | nih.gov |
| Regioselectivity | Substitution generally occurs at positions ortho and para to the activating nitro group. | nih.govorganic-chemistry.org |
| Competition | Can be faster than SNAr of halogens, except for highly activated fluorides. | mdpi.comorganic-chemistry.org |
Direct amination through Nucleophilic Aromatic Substitution (SNAr) is a fundamental and widely used reaction for synthesizing amino-substituted heterocycles. This reaction involves the replacement of a suitable leaving group, such as a halogen, on an activated aromatic ring by an amine nucleophile. researchgate.netnih.gov In the context of quinolines, a chloro substituent at the C2 or C4 position is readily displaced by various nucleophiles due to the electron-withdrawing nature of the heterocyclic nitrogen atom. acs.orgresearchgate.net
The SNAr reaction on 4-chloroquinolines has been extensively documented for the synthesis of bioactive molecules. nih.govmdpi.commdpi.com The reaction typically proceeds by the addition of the amine to the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the expulsion of the leaving group to restore aromaticity. researchgate.net The reactivity can be influenced by both the electronic properties of the quinoline ring and the steric and electronic nature of the incoming amine. researchgate.net Palladium-catalyzed amination reactions have also emerged as a powerful alternative to traditional high-temperature SNAr, often proceeding under milder conditions and allowing for the synthesis of products that are otherwise difficult to access. nih.gov
Table 2: Comparison of Amination Strategies
| Strategy | Leaving Group | Activating Group | Key Intermediate | Reference |
| VNS | Vicarious (e.g., from carbanion) | Nitro (NO₂) | Meisenheimer-type adduct | nih.govorganic-chemistry.org |
| Direct SNAr | Halogen (e.g., Cl) | Ring Nitrogen | Meisenheimer complex | researchgate.netmdpi.com |
| Pd-catalyzed Amination | Halogen (e.g., Cl) | Ring Nitrogen | Organopalladium complex | nih.gov |
Synthetic Transformations from Precursor Compounds
The target molecule can also be assembled by modifying existing quinoline or quinolinone precursors through a series of strategic transformations.
A common and direct route to 2-chloroquinolines involves the chlorination of the corresponding 2(1H)-quinolinones. acs.org This transformation is typically achieved by treating the quinolinone with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often under reflux conditions. acs.org Similarly, 4-chloroquinolines can be prepared from 4-quinolinols (4-hydroxyquinolines) using similar reagents. acs.org The synthesis of 4-chloro-8-methylquinolin-2(1H)-one has been described, providing a key intermediate where the chlorine at the 4-position is activated for nucleophilic substitution reactions. mdpi.com This precursor highlights a strategy where a quinolinone is first halogenated, creating a reactive site for subsequent functionalization, such as amination. mdpi.com
Building the target molecule can also proceed from a quinoline core that already possesses some of the required substituents. This involves sequential functionalization steps.
The introduction of a bromine atom onto the quinoline ring is a key step in synthesizing the target compound. This is typically achieved through electrophilic aromatic substitution. The position of bromination is directed by the electronic properties of the substituents already present on the ring. researchgate.netresearchgate.net Activating groups, such as amino (-NH₂) or methoxy (B1213986) (-OCH₃) groups, direct the incoming electrophile to the ortho and para positions. researchgate.netresearchgate.net
The bromination of 8-substituted quinolines has been studied under various conditions, using reagents like molecular bromine (Br₂) or N-Bromosuccinimide (NBS). researchgate.netresearchgate.netrsc.org For example, the bromination of 8-aminoquinoline (B160924) can lead to a mixture of mono- and di-bromo derivatives, depending on the stoichiometry of the bromine used. researchgate.netresearchgate.net The pyridine ring in quinoline is electron-deficient, so electrophilic substitution preferentially occurs on the more activated benzene (B151609) ring, at positions 5 and 8. researchgate.net Therefore, to achieve bromination at the 6-position, the directing effects of the existing substituents, such as the 5-amino and 8-methyl groups, would need to be carefully considered.
Table 3: Common Reagents for Quinoline Bromination
| Reagent | Abbreviation | Typical Application | Reference |
| Molecular Bromine | Br₂ | Electrophilic bromination of activated quinoline rings. | researchgate.netresearchgate.net |
| N-Bromosuccinimide | NBS | Electrophilic bromination, often used for its selectivity and milder conditions. | rsc.org |
Derivatization of Existing Quinolineamines or Halogenated Quinolines
Introduction of Chloro Substituent
The introduction of a chlorine atom at the C-2 position of the quinoline ring is a critical step in the synthesis of this compound. This transformation is typically achieved by the chlorination of a precursor molecule, specifically a quinolin-2(1H)-one derivative. The hydroxyl group of the quinolinone tautomer is converted into a chloro group using a potent chlorinating agent.
Phosphorus oxychloride (POCl₃), often in conjunction with phosphorus pentachloride (PCl₅), is the reagent of choice for this conversion. mdpi.com The reaction involves heating the corresponding 6-bromo-8-methyl-5-nitroquinolin-2(1H)-one with phosphorus oxychloride, which facilitates the nucleophilic substitution of the hydroxyl group. In some procedures, a catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. atlantis-press.com The process effectively converts the lactam function of the quinolinone into a reactive chloro-substituent, which is essential for further synthetic manipulations or for defining the final structure's chemical properties.
A general patent for preparing chlorinated quinolines describes reacting a 4-oxo-tetrahydroquinoline with phosphorus oxychloride to yield the corresponding chloroquinoline. google.com This highlights the utility of phosphorus-based chlorinating agents in quinoline chemistry.
Table 1: Representative Conditions for 2-Chloroquinoline Synthesis
| Precursor | Reagent(s) | Solvent | Conditions | Product | Ref. |
|---|---|---|---|---|---|
| 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃, PCl₅ | None | Reflux | 2,4-Dichloro-8-methylquinoline | mdpi.com |
| 6-Bromoquinolin-4-ol | POCl₃, DMF (cat.) | None | 110 °C, 3h | 6-Bromo-4-chloroquinoline | atlantis-press.com |
Introduction of Methyl Group
The 8-methyl group in the target compound is typically incorporated by selecting an appropriately substituted starting material for the quinoline ring synthesis. Rather than adding the methyl group to a pre-formed quinoline, it is more synthetically efficient to begin with an aniline derivative that already contains the methyl group in the desired position relative to the other substituents.
For the synthesis of this compound, a plausible precursor is 4-bromo-2-methylaniline (B145978) . This molecule contains the bromine atom and the methyl group in the correct orientation to yield the desired 6-bromo-8-methylquinoline (B1290168) core after cyclization.
Classic quinoline synthesis reactions, such as the Skraup or Doebner-von Miller synthesis, are employed to construct the heterocyclic ring. wikipedia.org The Skraup synthesis, for example, involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form the quinoline ring. wikipedia.orgiipseries.org A two-step synthesis of 7-methyl-8-nitroquinoline (B1293703) from m-toluidine (B57737) using the Skraup reaction has been reported, demonstrating the strategy of using a methylated aniline to produce a methylated quinoline. brieflands.com Similarly, reacting 4-bromo-2-methylaniline under appropriate cyclization conditions (e.g., with a β-ketoester in a Conrad-Limpach synthesis or with α,β-unsaturated carbonyl compounds in a Doebner-Miller reaction) would generate the 6-bromo-8-methylquinoline scaffold. wikipedia.org
Table 2: Quinoline Ring Syntheses for Incorporating a Methyl Group
| Reaction Name | Aniline Precursor | Reagents | Key Feature | Ref. |
|---|---|---|---|---|
| Skraup Synthesis | m-Toluidine | Glycerol, H₂SO₄, m-nitrobenzene-sulfonate | Forms a mixture of 5- and 7-methylquinolines from m-toluidine. | brieflands.com |
| Doebner-von Miller Reaction | Aromatic Amine | α,β-Unsaturated carbonyl compounds | General method for quinoline synthesis from anilines. | wikipedia.org |
Introduction of Amino Group
The final key functionalization in the synthesis of this compound is the introduction of the amino group at the C-5 position. The most reliable and widely used method to achieve this is through the reduction of a corresponding nitro group. Therefore, the synthetic strategy involves an initial nitration of the quinoline core, followed by reduction.
The nitration of the 6-bromo-8-methylquinoline intermediate is performed using a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the benzene ring portion of the quinoline. For a 6-bromo-8-methylquinoline system, electrophilic attack is directed to the C-5 position, resulting in 6-bromo-8-methyl-5-nitroquinoline .
Once the nitro group is in place, it is reduced to the target amino group. This reduction can be carried out under mild conditions with high yields. nih.gov Common reagents for this transformation include metals in acidic media, such as iron powder in a mixture of ethanol (B145695) and acetic acid, or stannous chloride (SnCl₂). nih.govchemicalbook.com For instance, the reduction of 6-bromo-8-nitroquinoline (B1581145) to 6-bromo-8-aminoquinoline has been successfully achieved with iron powder in an ethanol/acetic acid/water solvent system, yielding the product in 91% yield. chemicalbook.com This established methodology is directly applicable to the reduction of the 6-bromo-2-chloro-8-methyl-5-nitroquinoline intermediate to afford the final product.
Table 3: Conditions for Introduction of Amino Group via Nitration and Reduction
| Step | Precursor | Reagent(s) | Solvent | Conditions | Product | Ref. |
|---|---|---|---|---|---|---|
| Nitration | 7-Methylquinoline | Nitric Acid, Sulfuric Acid | Not specified | Not specified | 7-Methyl-8-nitroquinoline | brieflands.com |
| Reduction | 6-Bromo-8-nitroquinoline | Iron powder, Acetic Acid | Ethanol, Water | Reflux, 3h | 6-Bromoquinolin-8-amine | chemicalbook.com |
Advanced Spectroscopic and Structural Elucidation Methodologies
Vibrational Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. In 6-Bromo-2-chloro-8-methylquinolin-5-amine, characteristic infrared absorption bands would be expected for the amine (N-H), aromatic (C-H, C=C, C-N), methyl (C-H), and carbon-halogen (C-Cl, C-Br) bonds.
For substituted quinolines, typical vibrational modes are well-documented. dergipark.org.tr The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations typically emerge above 3000 cm⁻¹, while the C-H stretching of the methyl group would be found just below 3000 cm⁻¹. The quinoline (B57606) ring itself would produce a series of characteristic C=C and C=N stretching vibrations in the 1450-1650 cm⁻¹ range. The C-Cl and C-Br stretching vibrations are expected at lower wavenumbers, typically in the 500-800 cm⁻¹ region. dergipark.org.tr
Table 1: Predicted FTIR Vibrational Frequencies for this compound (Note: These are predicted ranges based on known data for similar functional groups and are not experimental values for this specific compound.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Methyl Group (-CH₃) | C-H Stretch | 2850 - 2970 |
| Aromatic Ring | C=C / C=N Stretch | 1450 - 1650 |
| Carbon-Halogen | C-Cl Stretch | 600 - 800 |
| Carbon-Halogen | C-Br Stretch | 500 - 600 |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be highly effective for characterizing the vibrations of the quinoline core and the carbon-halogen bonds, providing a distinct structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms.
¹H NMR: The proton NMR spectrum of this compound would reveal distinct signals for each unique proton in the molecule. The aromatic protons on the quinoline ring would resonate in the downfield region (typically 7.0-9.0 ppm). The protons of the methyl group would appear as a singlet in the upfield region (around 2.5-3.0 ppm), and the amine protons would likely produce a broad singlet. The precise chemical shifts and coupling patterns between adjacent protons would allow for the assignment of each proton to its specific position on the quinoline ring. For instance, the protons on the pyridine (B92270) and benzene (B151609) portions of the quinoline system would show characteristic splitting patterns based on their relationships. researchgate.netchemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum provides a signal for each unique carbon atom. For this molecule, distinct resonances would be expected for the carbons of the quinoline ring, the methyl carbon, and the carbons bonded to the bromine, chlorine, and amine groups. The electronegativity of the substituents heavily influences the chemical shifts; for example, carbons bonded to halogens or nitrogen are typically shifted downfield. nih.govchemicalbook.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on known data for substituted quinolines and are not experimental values for this specific compound.)
| Atom Type | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| Amine (-NH₂) | 4.0 - 6.0 (broad) |
| Aromatic (Quinoline H) | 7.0 - 8.5 |
| Methyl (-CH₃) | 2.5 - 3.0 |
| ¹³C NMR | |
| Aromatic (Quinoline C) | 110 - 160 |
| Methyl (-CH₃) | 15 - 25 |
For a molecule with multiple substituents like this compound, 1D NMR spectra can be complex. Two-dimensional NMR techniques are essential for unambiguous assignment.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace out the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton by connecting different spin systems, for example, by showing a correlation from the methyl protons to the C-8 carbon of the quinoline ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, even if they are not directly bonded. This is particularly useful for confirming the positions of substituents around the quinoline ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (Molecular Formula: C₁₀H₈BrClN₂), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. The presence of bromine and chlorine would be readily identifiable due to their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), which would result in a distinctive cluster of peaks for the molecular ion.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing its exact molecular mass. This technique can differentiate between compounds with the same nominal mass but different elemental compositions. For halogenated compounds like the one , the isotopic pattern is also a key identifier. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, while bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This results in a characteristic isotopic cluster in the mass spectrum, which can confirm the presence of one chlorine and one bromine atom.
While direct HRMS data for this compound is not publicly available, analysis of structurally similar compounds provides a strong basis for what to expect. For instance, time-of-flight (TOF) mass spectrometry, a type of HRMS, has been effectively used to identify and elucidate the structure of various quinoline alkaloids with mass errors below 5 mDa. pharmaffiliates.comnih.gov The fragmentation patterns observed in the mass spectra of related oxygenated quinolines and their derivatives have been extensively studied, often employing deuterium (B1214612) labeling to understand the fragmentation pathways. nih.govbldpharm.com For this compound, the molecular ion peak would be expected to show a distinctive pattern due to the presence of both bromine and chlorine isotopes. chemicalbook.com
Table 1: Predicted HRMS Data for this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C₁₀H₈BrClN₂ |
| Exact Mass | 269.9614 |
| Monoisotopic Mass | 269.9614 Da |
Note: The predicted values are calculated based on the elemental composition and have not been experimentally confirmed from available literature.
GC-MS and LC-MS for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for separating components of a mixture and identifying them based on their mass-to-charge ratio. These methods are invaluable for assessing the purity of synthesized this compound and for analyzing reaction mixtures during its synthesis.
GC-MS has been successfully applied to the analysis of various halogenated quinoline compounds, demonstrating its utility in separating and identifying chlorinated quinolines. chemscene.com For instance, the reaction mixture of 7- and 5-methylquinoline (B1294701) has been analyzed using GC-MS to determine the ratio of the isomers. molbase.com
LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a versatile technique for the analysis of a wide range of quinoline derivatives, including those that are not sufficiently volatile or stable for GC analysis. Methods have been developed for the determination of halogenated 8-hydroxyquinolines and other quinoline derivatives in various matrices. The purity of synthesized quinoline derivatives is often checked by techniques including thin-layer chromatography (TLC) and further elucidated by spectroscopic methods.
Table 2: Chromatographic Methods for Quinoline Derivative Analysis
| Technique | Application | Reference |
|---|---|---|
| GC-MS | Separation and quantitative analysis of chlorinated quinolines. | chemscene.com |
| LC-MS/MS | Determination of halogenated 8-hydroxyquinolines. |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the molecular structure and its chemical environment.
Analysis of Electronic Transitions
The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π-π* and n-π* electronic transitions within the quinoline ring system. The presence of the amino group (an auxochrome) and the halogen atoms will influence the position and intensity of these bands. The UV-Vis spectra of various quinoline derivatives, including aminoquinolines and nitroquinolines, have been studied to understand their photophysical properties. The electronic spectra of transition metal complexes with quinoline-based ligands are also well-documented. Studies on other substituted quinolines show that the absorption spectra can be influenced by solvent polarity.
Correlation with Molecular Structure
The substitution pattern on the quinoline ring significantly affects the electronic absorption spectrum. The amino group at the 5-position is expected to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted quinoline, due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. The chloro and bromo substituents will also modulate the electronic structure and thus the absorption spectrum. Theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), are often employed to correlate the observed electronic transitions with the molecular orbitals involved. For example, in related phthalocyanine (B1677752) complexes, π–π* electronic transitions are responsible for the characteristic Q-band absorption.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material.
Precise Determination of Solid-State Molecular Structure
Obtaining a suitable single crystal of this compound would allow for the unequivocal determination of its molecular structure. This would include precise bond lengths, bond angles, and torsional angles, providing a definitive confirmation of the connectivity and conformation of the molecule in the solid state. The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of the molecules in the crystal lattice. While no specific crystal structure for this compound has been reported in the publicly available literature, the crystal structures of numerous other substituted quinolines have been determined, providing a framework for understanding the structural aspects of this class of compounds. For example, the crystal structure of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) has been reported, offering insights into a closely related system.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 7-methylquinoline |
| 5-methylquinoline |
| 8-hydroxyquinoline |
| 2-chloro-8-methylquinoline-3-carbaldehyde |
| 1-bromo-2-chloroethane |
| 5-aminoquinoline |
| nitroquinoline |
| 6-Bromo-8-chloroquinolin-2-amine |
| 4-Bromo-7-chloroquinoline |
| 6-Bromo-2-methylquinoline |
| 6-Bromo-2-chloroquinoline |
| 6-Bromo-2-methoxypyridin-3-amine |
| 6-bromo-8-fluoro-2-methylquinoline |
Conformational Analysis and Intermolecular Interactions
Intermolecular interactions are the non-covalent forces between adjacent molecules, which dictate the compound's physical properties, such as melting point and solubility, and its crystal structure. For this compound, several types of intermolecular interactions are expected:
Hydrogen Bonding: The primary amine (-NH2) group is a potent hydrogen bond donor, while the quinoline nitrogen is a hydrogen bond acceptor. This allows for the formation of strong intermolecular hydrogen bonds, which can significantly influence the crystal packing.
Halogen Bonding: The bromine atom on the quinoline ring can act as a halogen bond donor, interacting with electron-rich atoms like nitrogen or oxygen on neighboring molecules.
π–π Stacking: The planar aromatic quinoline ring system can stack on top of one another, an interaction driven by the delocalized π-electrons. The specific arrangement (e.g., parallel-displaced or T-shaped) would be influenced by the positions of the various substituents.
Studies on similarly substituted quinoline and pyrimidine (B1678525) systems have highlighted the importance of such interactions in determining their solid-state structures. mdpi.comnih.govacs.orgresearchgate.net For example, research on other halogenated heterocycles demonstrates that halogen-π interactions can be a significant stabilizing factor in the solid state. acs.org Computational methods, such as Density Functional Theory (DFT), are often employed to model these conformations and interactions, providing insight into the most energetically favorable arrangements. nih.gov
Photoemission Spectroscopy (PES)
Photoemission Spectroscopy (PES) is a powerful surface-sensitive technique used to probe the electronic structure of materials. In a PES experiment, a sample is irradiated with high-energy photons (either X-rays for XPS or ultraviolet light for UPS), causing electrons (photoelectrons) to be ejected. By measuring the kinetic energy of these photoelectrons, one can determine their binding energies within the molecule, providing direct information about the occupied electronic states.
While no specific PES studies on this compound have been published, research on parent quinoline and its simpler derivatives provides a framework for what might be expected. nih.gov
Valence Level Spectroscopy: This technique, typically using UV photons, probes the outermost, weakly bound valence electrons. These electrons are directly involved in chemical bonding and largely determine the chemical and physical properties of the molecule. The resulting spectrum displays a series of bands corresponding to the different molecular orbitals. For a molecule like this compound, the valence spectrum would be complex, with overlapping features from the π-orbitals of the quinoline ring and the lone pair orbitals of the nitrogen, bromine, and chlorine atoms.
Core Level Spectroscopy: This technique, also known as X-ray Photoelectron Spectroscopy (XPS), uses X-rays to eject tightly bound core electrons (e.g., from the C 1s, N 1s, Br 3d, and Cl 2p orbitals). The binding energies of these core electrons are highly sensitive to the local chemical environment of the atom. This sensitivity, known as the chemical shift, allows for the differentiation of atoms in different functional groups. For instance, the binding energy of the N 1s electron in the amino group would be distinct from that of the nitrogen atom within the quinoline ring.
Table 1: Expected Core Level Orbitals for PES Analysis
| Atom | Core Orbital | Expected Information |
|---|---|---|
| Carbon (C) | C 1s | Differentiate between carbons in the aromatic ring and the methyl group. |
| Nitrogen (N) | N 1s | Distinguish between the quinoline ring nitrogen and the exocyclic amine nitrogen. |
| Bromine (Br) | Br 3d | Confirm the presence and chemical state of bromine. |
The data from PES provide direct experimental measurement of the ionization potentials of the molecule. The valence spectra reveal the energies of the highest occupied molecular orbitals (HOMO), while core-level spectra provide information on the elemental composition and chemical states.
Applications of 6 Bromo 2 Chloro 8 Methylquinolin 5 Amine As a Versatile Synthetic Intermediate
Precursor for Diverse Quinoline (B57606) Scaffolds
The strategic placement of reactive handles on the 6-Bromo-2-chloro-8-methylquinolin-5-amine core makes it an ideal starting material for the synthesis of a wide range of more complex quinoline derivatives. The presence of both a bromine and a chlorine atom allows for selective and sequential cross-coupling reactions, a cornerstone of modern organic synthesis.
Synthesis of Complex Polycyclic Systems
The bromo and chloro substituents on the quinoline ring serve as excellent anchor points for the construction of fused polycyclic aromatic systems. Through transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, a variety of aryl, heteroaryl, or other functional groups can be introduced at these positions. This versatility enables the synthesis of extended π-conjugated systems with tailored electronic and photophysical properties. For instance, the sequential coupling of different aromatic boronic acids could lead to the formation of novel polycyclic heteroaromatic compounds with potential applications in organic electronics.
Building Block for Heterocyclic Hybrid Molecules
The amine group at the 5-position provides a nucleophilic center that can be readily functionalized to create hybrid molecules incorporating other heterocyclic rings. For example, condensation reactions with various aldehydes or ketones can lead to the formation of Schiff bases, which can then be further modified or act as ligands for metal complexes. Furthermore, the amine can be acylated or alkylated to introduce a wide range of functionalities, effectively linking the quinoline core to other bioactive or photoactive moieties. This modular approach is highly valuable in the development of new molecular entities with specific functions.
Role in Materials Science Research
Quinoline derivatives are of significant interest in materials science due to their inherent photophysical and electronic properties. researchgate.netnih.govresearchgate.net The highly functionalized nature of this compound makes it a promising precursor for the development of advanced materials.
| Potential Application | Rationale |
| Organic Light-Emitting Diodes (OLEDs) | Quinoline-based materials can act as electron-transporting or emissive layers. |
| Organic Photovoltaics (OPVs) | The electron-accepting nature of the quinoline core can be utilized in donor-acceptor type architectures. |
| Organic Field-Effect Transistors (OFETs) | The planar structure of the quinoline scaffold can facilitate intermolecular π-π stacking, which is beneficial for charge transport. |
Development of Fluorescent Probes and Dyes
Quinoline and its derivatives are well-known for their fluorescent properties. mdpi.comresearchgate.netnih.gov The electronic nature of the substituents on the quinoline ring can significantly impact the fluorescence quantum yield, emission wavelength, and sensitivity to the local environment. By strategically modifying the bromo, chloro, and amine groups of this compound, it is possible to develop novel fluorescent probes and dyes. For example, the introduction of specific binding sites through functionalization of the amine group could lead to chemosensors for the detection of metal ions or other analytes. The fluorescence of such sensors could be modulated through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). tandfonline.com
Analytical Chemistry Applications
Derivatization for Enhanced Detection
The structural features of this compound, particularly the presence of a primary amine group, offer a reactive site for derivatization. This process involves chemically modifying the compound to attach a "tag" or "label" that facilitates its detection and quantification, or the detection of molecules it binds to. While specific research on the derivatization of this compound for enhanced detection is not extensively documented in publicly available literature, the principles of amine derivatization are well-established in analytical chemistry.
For instance, the amine group can react with fluorogenic reagents, such as dansyl chloride or fluorescein isothiocyanate (FITC), to yield highly fluorescent derivatives. This method allows for sensitive detection using fluorescence spectroscopy or microscopy. The general reaction scheme for such a derivatization is presented below:
Table 1: General Reaction for Fluorescent Derivatization of Amines
| Reactant 1 | Reactant 2 (Fluorogenic Reagent) | Resulting Product | Detection Method |
| Amine-containing compound (e.g., this compound) | Dansyl Chloride | Sulfonamide derivative | Fluorescence Spectroscopy |
| Amine-containing compound (e.g., this compound) | Fluorescein isothiocyanate (FITC) | Thiourea derivative | Fluorescence Spectroscopy |
These derivatization strategies are fundamental in various analytical applications, including chromatography and bio-imaging, to enhance the signal of the target analyte.
Ligand in Metal Complex Chemistry
The quinoline scaffold, with its nitrogen-containing heterocyclic ring system, is a well-known chelating agent in coordination chemistry. The nitrogen atom of the quinoline ring and the exocyclic amine group in this compound can act as donor atoms, forming stable complexes with various metal ions. The specific steric and electronic environment provided by the bromo, chloro, and methyl substituents on the quinoline ring can influence the coordination geometry and the properties of the resulting metal complexes.
While dedicated studies on the metal complexes of this compound are limited, the broader field of quinoline-based ligands provides a strong basis for its potential in this area. The formation of such complexes typically involves the reaction of the quinoline derivative with a metal salt in a suitable solvent.
Table 2: Potential Metal Complexes with Quinoline-based Ligands
| Ligand | Metal Ion | Potential Coordination Sites | Potential Geometry |
| This compound | Cu(II) | Quinoline Nitrogen, Amino Nitrogen | Square Planar, Tetrahedral |
| This compound | Zn(II) | Quinoline Nitrogen, Amino Nitrogen | Tetrahedral |
| This compound | Co(II) | Quinoline Nitrogen, Amino Nitrogen | Tetrahedral, Octahedral |
The synthesis and characterization of such metal complexes are crucial for developing new materials with interesting magnetic, optical, or catalytic properties. The structural integrity and electronic properties of the ligand, this compound, make it a promising candidate for further exploration in the field of coordination chemistry.
Future Research on this compound: A Roadmap for Innovation
The multifaceted quinoline scaffold continues to be a cornerstone in medicinal chemistry and materials science. The specific derivative, this compound, with its unique substitution pattern, presents a promising yet underexplored frontier for chemical innovation. This article outlines key future research directions and unexplored avenues that could unlock the full potential of this compound, focusing on sustainable synthesis, novel catalytic methods, mechanistic understanding, computational modeling, and advanced manufacturing techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
